molecular formula C18H16N2O5 B12117823 N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide

N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide

Cat. No.: B12117823
M. Wt: 340.3 g/mol
InChI Key: YCFFECJWVKVNOZ-UHFFFAOYSA-N
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Description

N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide is a synthetic organic compound with the molecular formula C18H16N2O4 It is known for its unique structure, which combines a benzofuran ring with a carbohydrazide moiety

Preparation Methods

The synthesis of N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide typically involves the condensation of 4-methoxyphenoxyacetic acid with 1-benzofuran-2-carbohydrazide. The reaction is carried out in the presence of a coupling agent such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours until the reaction is complete.

Chemical Reactions Analysis

N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzofuran ring or the methoxyphenoxy group.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound may find applications in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.

Comparison with Similar Compounds

N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of N’-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide lies in its combination of a benzofuran ring with a carbohydrazide moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

N'-[2-(4-methoxyphenoxy)acetyl]-1-benzofuran-2-carbohydrazide

InChI

InChI=1S/C18H16N2O5/c1-23-13-6-8-14(9-7-13)24-11-17(21)19-20-18(22)16-10-12-4-2-3-5-15(12)25-16/h2-10H,11H2,1H3,(H,19,21)(H,20,22)

InChI Key

YCFFECJWVKVNOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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